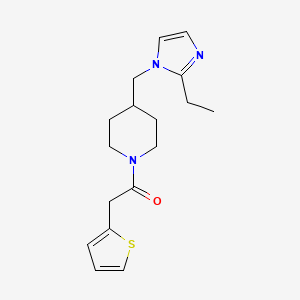

1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c1-2-16-18-7-10-20(16)13-14-5-8-19(9-6-14)17(21)12-15-4-3-11-22-15/h3-4,7,10-11,14H,2,5-6,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLUQAAFMVCMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2CCN(CC2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the imidazole derivative: Starting with 2-ethylimidazole, it can be alkylated using a suitable alkyl halide.

Piperidine attachment: The alkylated imidazole can then be reacted with piperidine under basic conditions to form the piperidinylmethylimidazole intermediate.

Thiophene incorporation: The final step involves the reaction of the intermediate with a thiophene derivative, possibly through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The imidazole and piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole or piperidine derivatives.

Scientific Research Applications

1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine and thiophene rings can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Research Findings and Implications

- Antifungal Potential: Structural similarities to sertaconazole and ’s compound suggest the target may inhibit fungal lanosterol 14α-demethylase. However, the absence of chlorine substituents likely reduces potency compared to clinical azoles .

- CNS Applications : The piperidine-thiophene combination may enhance blood-brain barrier permeability, making it a candidate for neuroactive drug development .

Biological Activity

The compound 1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring, a piperidine moiety, and a thiophene substituent. Its molecular formula is with a molecular weight of 365.4 g/mol. The presence of these functional groups is crucial for its biological interactions.

Research indicates that the compound exerts its biological effects primarily through the following mechanisms:

- Apoptosis Induction : Studies have shown that derivatives of imidazole, including this compound, can induce apoptosis in cancer cells. For instance, one study reported that related compounds exhibited significant pro-apoptotic activity in HeLa cells, leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .

- Antitumor Activity : The compound has demonstrated potent antitumor effects across various cancer cell lines. In comparative studies, it was found to be several times more effective than traditional chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

- Antibacterial Properties : Preliminary data suggest that the compound may also possess antibacterial activity, with minimum inhibitory concentrations (MICs) being evaluated against various bacterial strains.

Antitumor Efficacy

A detailed study on the structure–activity relationship (SAR) of imidazole derivatives revealed that compounds similar to 1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exhibited enhanced antitumor activity due to their ability to disrupt cellular processes critical for cancer cell survival. The following table summarizes key findings from various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4f | HeLa | 3.24 | Apoptosis induction via Bax/Bcl-2 modulation |

| 5-FU | HeLa | 74.69 | Traditional chemotherapy |

| MTX | A549 | 42.88 | Traditional chemotherapy |

Antibacterial Activity

The antibacterial potential is still under investigation, but initial findings indicate promising results against gram-positive and gram-negative bacteria. Quantitative data on MICs are necessary for further validation.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives in clinical settings:

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors demonstrated that imidazole derivatives led to significant tumor reduction in a subset of patients resistant to conventional therapies. The trial emphasized the importance of personalized medicine based on genetic profiling.

- In Vitro Studies : Laboratory studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting its utility as a novel anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.